2,2-Difluoro-1-(oxan-4-yl)ethanol
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Overview
Description
2,2-Difluoro-1-(oxan-4-yl)ethanol is an organic compound with the molecular formula C7H12F2O2 It is characterized by the presence of two fluorine atoms and an oxan-4-yl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(oxan-4-yl)ethanol typically involves the reaction of 2,2-difluoroethanol with oxan-4-yl derivatives under controlled conditions. One common method includes the use of 1-chloro-2,2-difluoroethane as a starting material, which reacts with an alkali metal salt and formic acid or acetic acid to generate the corresponding 2,2-difluoroethyl ester. This ester is then subjected to transesterification under the presence of alcohol and an optional alkali to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process typically includes steps such as catalytic hydrogenation or reduction using reductive agents .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(oxan-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(oxan-4-yl)ethanone, while reduction could produce 2,2-difluoro-1-(oxan-4-yl)ethane .
Scientific Research Applications
2,2-Difluoro-1-(oxan-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(oxan-4-yl)ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanol: Lacks the oxan-4-yl group, making it less complex.
2,2-Difluoro-1-(oxan-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.
2,2-Difluoro-1-(oxan-4-yl)ethane: Reduced form with no hydroxyl group.
Uniqueness
2,2-Difluoro-1-(oxan-4-yl)ethanol is unique due to the combination of its fluorinated ethanol backbone and the oxan-4-yl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-1-(oxan-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5-7,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSPQTVUHXJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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